3-Bromo-7-nitroindazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Comprehensive Technical Guide: 3-Bromo-7-Nitroindazole as a Selective nNOS Inhibitor

Introduction and Chemical Profile

3-Bromo-7-nitroindazole (3-BNI) is a synthetic small molecule that functions as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). This compound has emerged as a valuable pharmacological tool in neuroscience research, particularly for investigating the role of nitric oxide (NO) signaling in various physiological and pathological processes. The compound belongs to the class of organic compounds known as indazoles, which are characterized by a pyrazole ring fused to a benzene ring [1].

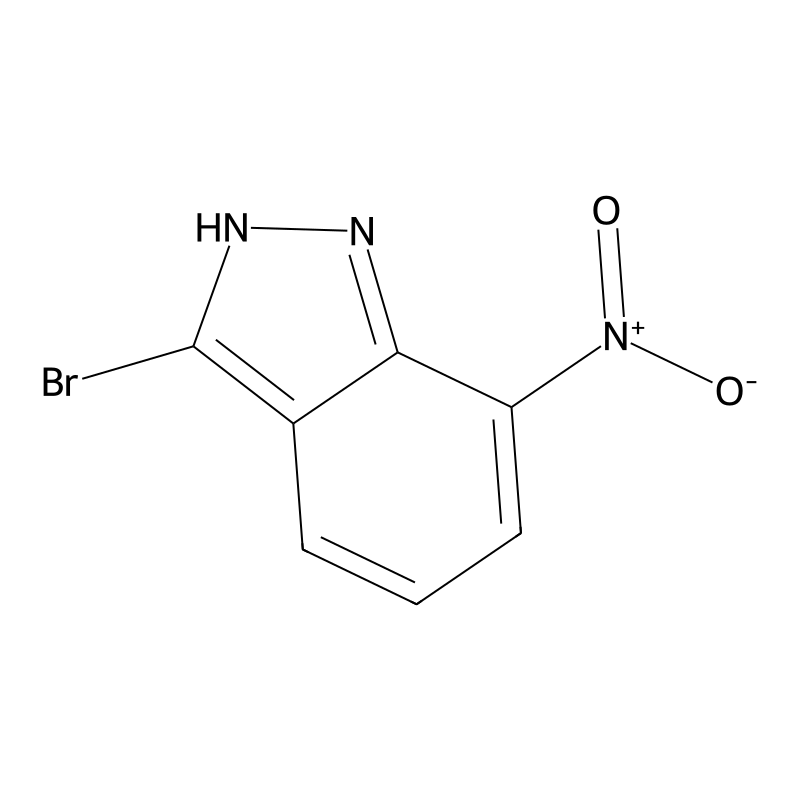

The molecular structure of 3-BNI features a bromine substituent at the 3-position and a nitro group at the 7-position of the indazole ring system, which collectively contribute to its biological activity and selectivity profile. With a molecular weight of 242.03 g/mol and the chemical formula C₇H₄BrN₃O₂, 3-BNI represents an important chemical probe for dissecting NO-mediated signaling pathways in experimental models [1] [2] [3].

Physicochemical Properties

The following table summarizes the key physicochemical characteristics of this compound:

Table 1: Physicochemical Properties of this compound

| Property | Value/Specification | Source |

|---|---|---|

| Molecular Weight | 242.03 g/mol | [1] [2] [3] |

| Molecular Formula | C₇H₄BrN₃O₂ | [1] [2] [3] |

| CAS Number | 74209-34-0 | [2] [3] |

| PubChem CID | 1649 | [3] |

| Physical State | Solid | [2] |

| Solubility | Insoluble in H₂O; ≥10 mg/mL in ethanol; ≥45.1 mg/mL in DMSO | [2] |

| Storage Conditions | Desiccate at +4°C or store at -20°C | [2] [3] |

| Purity | ≥98% (HPLC) | [3] |

The compound demonstrates favorable lipophilicity with a predicted logP value of 2.39, suggesting good membrane permeability [1]. This property is particularly important for central nervous system applications where blood-brain barrier penetration is required for efficacy. The polar surface area of 74.5 Ų further supports the potential for CNS activity [1].

Mechanism of Action and Pharmacological Targets

Primary Molecular Targets

This compound functions primarily through the inhibition of nitric oxide synthase (NOS) isoforms, with particular selectivity toward the neuronal form:

Table 2: Nitric Oxide Synthase Inhibition Profile of 3-BNI

| Target Enzyme | Action | Biological Significance | |-------------------|------------|----------------------------| | Neuronal NOS (nNOS/NOS1) | Potent inhibitor | Regulates NO signaling in central and peripheral nervous systems; implicated in synaptic plasticity, neurotoxicity, and behavioral modulation | [1] [4] | | Inducible NOS (iNOS/NOS2) | Inhibitor | Mediates immune and inflammatory responses; upregulated in various pathological conditions | [1] | | Endothelial NOS (eNOS/NOS3) | Inhibitor | Regulates vascular tone and endothelial function; important for cardiovascular homeostasis | [1] |

The selectivity of 3-BNI for nNOS relative to other isoforms has been demonstrated in comparative studies with other indazole derivatives [3]. This selective inhibition makes it particularly valuable for discriminating nNOS-mediated effects from those involving other NOS isoforms in experimental settings.

Downstream Signaling Pathways

The inhibition of nNOS by 3-BNI modulates several important signaling pathways:

Figure 1: Signaling pathways modulated by 3-BNI-mediated nNOS inhibition. 3-BNI inhibits nNOS, reducing NO production, which subsequently attenuates ER stress and CHOP-mediated apoptosis, ultimately resulting in neuroprotection.

The diagram illustrates the key mechanism through which 3-BNI exerts neuroprotective effects. By inhibiting nNOS, the compound reduces NO production, which subsequently attenuates endoplasmic reticulum (ER) stress and the induction of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer binding protein homologous protein) [4] [5]. This pathway is particularly relevant in pathological conditions such as cerebral ischemia where excessive NO production contributes to neuronal damage.

Research Applications and Experimental Findings

Neurological Disorders

4.1.1 Cerebral Ischemia/Stroke

Experimental Model: Type 2 diabetes was induced in male Sprague-Dawley rats by feeding a high-fat diet followed by streptozotocin (STZ) treatment (35 mg/kg). Focal cerebral ischemia was induced by 2 hours of middle cerebral artery occlusion (MCAO) followed by 22 hours of reperfusion [4] [5].

Intervention: 3-BNI was administered intraperitoneally at a dose of 30 mg/kg [4] [5].

Key Findings:

- Infarct Reduction: 3-BNI treatment significantly inhibited cerebral infarct volume and reduced brain edema [4] [5].

- Functional Improvement: Treated animals showed improved functional recovery of neurological deficits [4].

- ER Stress Modulation: The neuroprotective effects were associated with reduced expression of ER stress markers GRP78 and CHOP, along with decreased DNA fragmentation as measured by TUNEL assay [4] [5].

This study demonstrated that 3-BNI provides significant neuroprotection in a diabetic stroke model, suggesting its potential therapeutic value for ischemic brain injury, particularly in the context of comorbid metabolic conditions [4] [5].

4.1.2 Spatial Learning and Memory

Experimental Model: Spatial learning and memory were assessed in male rats using the Morris water maze (MWM) paradigm [6].

Intervention: Animals received 3-BNI (20 mg/kg/day) or saline via intraperitoneal injection for 5 days [6].

Key Findings:

- Cognitive Impairment: Chronic 3-BNI administration impaired both the acquisition of the MWM task and performance in the probe trial [6].

- NO-Dependent Effect: The cognitive effects were reversed by L-arginine, confirming the NO-dependent mechanism of action [6].

- Specificity: The observed effects were not attributable to changes in locomotor activity or blood pressure [6].

These findings suggest that nNOS-derived NO plays a crucial role in spatial memory formation, highlighting the importance of balanced NO signaling for cognitive function [6].

Behavioral Modulation

4.2.1 Maternal Aggression

Experimental Model: Maternal aggression was studied in lactating prairie voles (Microtus ochrogaster) [7].

Intervention: Animals were injected with either oil (vehicle) or 3-BNI [7].

Key Findings:

- Aggression Reduction: 3-BNI treatment significantly impaired the expression of maternal aggression toward intruder males [7].

- Cellular Correlates: The behavioral changes were associated with reduced citrulline immunoreactivity in the paraventricular nucleus of the hypothalamus [7].

This study provides evidence for an excitatory role of nNOS-derived NO in the mediation of maternal aggression in rodents [7].

Plant Biology

Interestingly, 3-BNI has also been identified as a chemical inhibitor of blue light signaling in plants:

Experimental Model: Arabidopsis seedlings germinated in dark conditions and subsequently exposed to blue light [8].

Intervention: Treatment with 3-BNI to inhibit cryptochrome function [8].

Key Findings:

- Cryptochrome Inhibition: 3-BNI physically interacts with the blue light receptor Cryptochrome 1 (CRY1) in plants [8].

- Transcriptional Regulation: 3-BNI negatively affects the translation of ribosome-related genes in response to blue light exposure [8].

This application demonstrates the versatility of 3-BNI as a research tool beyond mammalian systems, highlighting its utility in plant photobiology research [8].

Experimental Protocols

In Vivo Administration in Rodent Models

Based on the published literature, the following protocol is recommended for in vivo studies:

Table 3: Experimental Administration Guidelines for 3-BNI

| Parameter | Specifications | References |

|---|---|---|

| Recommended Dose | 20-30 mg/kg | [4] [6] |

| Route of Administration | Intraperitoneal injection | [4] [6] |

| Dosing Frequency | Single dose or daily for up to 5 days | [4] [6] |

| Vehicle | Ethanol, DMSO, or oil-based vehicles | [2] [7] |

| Stock Solution Preparation | Dissolve in DMSO (≥45.1 mg/mL) or ethanol (≥10 mg/mL) | [2] |

Formulation and Handling

- Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 50-100 mM) for in vitro applications [2] [3].

- Working Solution: Dilute the stock solution in appropriate physiological buffers while ensuring the final DMSO concentration does not exceed 0.1-1% to maintain cellular viability.

- In Vivo Dosing: For animal studies, further dilute the stock solution in saline or appropriate vehicle to achieve the desired concentration for administration [4] [6].

- Storage: Store the compound as a solid at -20°C or as a stock solution at +4°C for short-term use [2] [3].

Safety and Toxicity Considerations

While comprehensive toxicity data for 3-BNI is limited in the available literature, predicted ADMET properties provide some insight into its safety profile:

Table 4: Predicted ADMET Properties of this compound

| Property | Prediction | Confidence | |--------------|----------------|----------------| | Human Intestinal Absorption | Positive | High | [1] | | Blood-Brain Barrier Penetration | Positive | High | [1] | | CYP450 1A2 Inhibition | Inhibitor | High | [1] | | CYP450 2C19 Inhibition | Inhibitor | High | [1] | | AMES Toxicity | AMES toxic | Moderate | [1] | | Carcinogenicity | Non-carcinogen | Moderate | [1] |

Researchers should exercise appropriate caution when handling 3-BNI, particularly in light of the predicted AMES toxicity potential. As with any experimental compound, personal protective equipment should be worn, and proper laboratory safety protocols followed.

Conclusion

References

- 1. This compound [go.drugbank.com]

- 2. This compound - Potent Enzyme Inhibitor [apexbt.com]

- 3. This compound | nNOS [tocris.com]

- 4. This compound attenuates brain ischemic injury in ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates brain ischemic injury in ... [sciencedirect.com]

- 6. The effect of a selective neuronal nitric oxide synthase ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a neuronal nitric oxide synthase ... [sciencedirect.com]

- 8. The blue light signaling inhibitor this compound ... [pmc.ncbi.nlm.nih.gov]

3-Bromo-7-nitroindazole Nitric Oxide Synthase inhibitor

Basic Chemical and Physical Properties

The table below summarizes the key chemical and physical properties of 3-Bromo-7-nitroindazole.

| Property | Details |

|---|---|

| CAS Number | 74209-34-0 [1] [2] |

| Molecular Formula | C(_7)H(_4)BrN(_3)O(_2) [1] [2] [3] |

| Molecular Weight | 242.03 g/mol [1] [2] [3] |

| Chemical Structure |  This compound structure [1] |

| SMILES |

This compound structure [1] |

| SMILES | O=[N+](C1=CC=CC2=C1NN=C2Br)[O-] [1] [2] |

| Physical Form | Solid (Light yellow to yellow) [1] |

| Purity | Typically ≥98% (HPLC) [2] |

Biological Activity and Pharmacological Profile

This compound acts as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing nitric oxide (NO) in the brain and nervous system [1] [3]. By inhibiting nNOS, it reduces the synthesis of NO, an important intercellular messenger [1].

The table below summarizes key quantitative data and experimental findings from research studies.

| Aspect | Details / Value | Experimental Context / Notes |

|---|---|---|

| Primary Target & Action | Neuronal Nitric Oxide Synthase (nNOS) / Inhibitor [1] [3] | More potent than 7-nitroindazole [2]. |

| In Vitro IC(_{50}) | 80 µM [1] | Inhibition of LPS and gamma-IFN-stimulated nitrite accumulation in mouse RAW 264.7 cells after 20 hours [1]. |

| Common In Vivo Doses | 3 - 30 mg/kg (rats, intraperitoneal) [1] | Effective dose range varies by model (e.g., 20 mg/kg for memory impairment) [1] [4]. |

| Solubility | DMSO: 100 mg/mL (413.17 mM) [1] Ethanol: ~50 mM [2] [5] | Hygroscopic DMSO impacts solubility [1]. |

Key Experimental Findings and Applications

Research using this compound has revealed several important biological functions of nNOS-derived NO:

- Spatial Learning and Memory: Chronic administration (20 mg/kg, i.p., daily for 5 days) impaired the acquisition and performance of rats in the Morris water maze task, suggesting nNOS plays a key role in spatial memory formation [4].

- Cerebral Ischemic Injury: In type 2 diabetic rats with induced stroke, this compound (3-30 mg/kg, i.p.) inhibited cerebral infarct and edema, improved neurological function, and reduced markers of cellular stress and DNA fragmentation [1].

- Maternal Behavior: In lactating prairie voles, inhibiting nNOS with this compound (20 mg/kg, i.p., multiple times per day) significantly impaired maternal aggression and reduced citrulline immunoreactivity (an indicator of NO synthesis) in specific brain regions [6].

- Micturition Reflex: Intracerebroventricular administration in rats prolonged the intercontraction interval, suggesting that brain NO produced by nNOS plays a role in facilitating the urination reflex [7].

- Depression-like Behavior: In a chronic unpredictable mild stress model, the inhibitor (20 mg/kg, i.p., daily for 5 weeks) reversed stress-induced depression-like behaviors and increased BDNF protein levels in the hippocampus [1].

Detailed Experimental Protocols

Below are summarized methodologies from key studies to help guide your experimental design.

Protocol 1: Spatial Learning and Memory in Rats (Morris Water Maze) [4]

This protocol evaluates the effect of nNOS inhibition on cognitive function.

- Animals: Adult male rats.

- Drug Administration:

- Treatment Group: this compound (20 mg/kg/day, i.p. for 5 days).

- Control Group: Saline (i.p. for 5 days).

- Reversal Agent Group: L-arginine (precursor to NO) can be co-administered to confirm NO-dependent effects.

- Behavioral Testing:

- The Morris water maze (MWM) task is used to assess spatial learning and memory.

- Training consists of multiple trials per day over several days to locate a submerged platform.

- Parameters measured: escape latency (time to find platform), path length, and time spent in the target quadrant during a probe trial (platform removed).

- Post-Test Analysis:

- Brains are collected, and hippocampal tissue is dissected.

- Brain-Derived Neurotrophic Factor (BDNF) mRNA expression levels are analyzed using techniques like RT-PCR.

This experimental workflow can be visualized as follows:

Protocol 2: Maternal Aggression in Prairie Voles [6]

This protocol assesses the role of nNOS in innate social behavior.

- Animals: Lactating female prairie voles.

- Drug Administration:

- Treatment Group: this compound (20 mg/kg, i.p., three times per day for 4 days).

- Control Group: Oil vehicle (i.p., same schedule).

- Behavioral Testing:

- Maternal aggression tests are conducted by introducing a novel male intruder into the home cage.

- Behaviors are recorded and scored for: time spent in aggressive encounters, number of attacks, and latency to the first attack. Time spent sniffing the intruder is measured as a control for general investigation.

- Immunohistochemistry:

- After behavioral tests, animals are perfused, and brains are collected and sectioned.

- Brain sections are processed for citrulline immunoreactivity (citrulline-IR), a co-product of NO synthesis, to indirectly measure NOS activity in specific brain regions like the paraventricular nucleus (PVN).

The logical flow and key findings of this study are summarized below:

Practical Application Notes

- Solubility and Storage: The compound is soluble in DMSO and ethanol for stock solutions [1] [2]. For in vivo studies, it is often dissolved in DMSO and then further diluted in a suitable vehicle like saline with co-solvents (e.g., PEG300, Tween-80) [1]. Store the solid powder at -20°C, desiccated [2] [5].

- Selectivity: this compound is described as a selective nNOS inhibitor [1] [2]. However, always consider potential off-target effects, and using a complementary approach like L-arginine administration can help confirm that observed effects are NO-dependent [4].

- Research Use Only: This compound is intended for research purposes only and is not for diagnostic or therapeutic use in humans [1] [2] [5].

References

- 1. This compound | nNOS Inhibitor [medchemexpress.com]

- 2. This compound | nNOS [tocris.com]

- 3. This compound [go.drugbank.com]

- 4. The effect of a selective neuronal nitric oxide synthase ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Potent Enzyme Inhibitor [apexbt.com]

- 6. This compound, a neuronal nitric oxide synthase ... [pubmed.ncbi.nlm.nih.gov]

- 7. Potential role of brain nitric oxide in inhibiting α7 nicotinic ... [sciencedirect.com]

3-Bromo-7-nitroindazole nNOS inhibitor mechanism of action

Mechanism of Action and Primary Targets

3-BNI exerts its effects by directly inhibiting the neuronal isoform of nitric oxide synthase (nNOS). Here is a summary of its core mechanism and biological impact:

| Aspect | Description |

|---|---|

| Primary Target | Neuronal Nitric Oxide Synthase (nNOS/NOS1) [1] [2] |

| Other NOS Isoforms | Also inhibits endothelial NOS (eNOS/NOS3) and inducible NOS (iNOS) [1] |

| Mechanism | Competitive inhibition of nNOS enzyme, reducing conversion of L-arginine to NO and L-citrulline [3] |

| Key Biological Effect | Reduction of nitric oxide (NO) availability in the central nervous system [3] |

| Research Applications | Studies on spatial learning/memory, ischemic stroke neuroprotection, and micturition reflex modulation [3] [4] [5] |

The diagram below illustrates how 3-BNI interacts with the nNOS pathway and its downstream cellular effects:

Figure 1: 3-BNI inhibits nNOS, reducing NO production and downstream effects including pathological ER stress.

Quantitative Biological and Pharmacological Data

The following table summarizes key quantitative findings from experimental studies, primarily in rat models:

| Experimental Context | Dosage & Administration | Key Quantitative Findings & Effects | Citation |

|---|---|---|---|

| Spatial Learning & Memory (Morris water maze) | 20 mg/kg/day, intraperitoneal (i.p.) for 5 days | Impaired acquisition and probe trial performance; no change in locomotor activity or blood pressure. | [3] |

| Diabetic Stroke (Middle cerebral artery occlusion) | 3, 10, 30 mg/kg, i.p. | Dose-dependent inhibition of cerebral infarct and edema volume; improved neurological function; reduced DNA fragmentation and CHOP/GRP78 expression. | [4] [6] |

| Micturition Reflex (Urethane-anesthetized rats) | Intracerebroventricular (icv) administration | Prolonged intercontraction interval (ICI), suggesting inhibition of a brain NO-mediated facilitation pathway. | [5] |

| In Vitro Activity (RAW264.7 cells) | N/A | IC₅₀ = 80 μM for inhibition of nitrite accumulation. | [2] |

Key Experimental Protocols

To help you evaluate or replicate findings, here are the methodologies from pivotal studies.

Protocol 1: Spatial Learning and Memory in Rats [3]

This protocol assesses cognitive effects using the Morris water maze (MWM).

- Animal Model: Male Wistar rats.

- Compound Administration: 3-BNI administered at 20 mg/kg/day via intraperitoneal (i.p.) injection for 5 consecutive days.

- Behavioral Test: Morris Water Maze (MWM). The assay involves:

- Acquisition Training: Rats learn the location of a hidden platform over several days.

- Probe Trial: The platform is removed, and time spent in the target quadrant is measured to assess memory retention.

- Biochemical Analysis: Brain-derived neurotrophic factor (BDNF) mRNA expression in the hippocampus is quantified, often using RT-PCR.

- Specificity Control: The NO precursor L-arginine is used to reverse 3-BNI's effects, confirming NO-dependent action.

- Control Measures: Locomotor activity and blood pressure are monitored to rule out non-cognitive confounders.

Protocol 2: Neuroprotection in Diabetic Stroke [4] [6]

This model evaluates 3-BNI's protective effects against stroke injury complicated by diabetes.

- Disease Model Induction:

- Type 2 Diabetes: Rats fed a high-fat diet (HFD) for 2 weeks followed by a single low-dose injection of streptozotocin (STZ, 35 mg/kg).

- Focal Cerebral Ischemia: 2 hours of middle cerebral artery occlusion (MCAO) followed by 22 hours of reperfusion.

- Compound Administration: 3-BNI administered at 30 mg/kg, i.p., typically before or at the onset of ischemia.

- Primary Outcome Measures:

- Infarct and Edema Volume: Measured using TTC staining or MRI.

- Neurological Deficit Scores: Assessed using standardized scales.

- Molecular Analysis:

- Western Blot/Immunohistochemistry: For ER stress markers GRP78 and CHOP.

- TUNEL Assay: To detect DNA fragmentation indicative of apoptosis.

The workflow for the diabetic stroke model is visualized below:

Figure 2: Experimental workflow for evaluating 3-BNI in diabetic stroke.

Pharmacological Profile

- Selectivity: 3-BNI is described as a selective nNOS inhibitor [7] [2] [3], though DrugBank also lists it as an inhibitor of eNOS and iNOS [1]. This suggests context-dependent selectivity.

- Physicochemical Properties:

Summary and Research Applications

This compound is a well-characterized research chemical for probing nNOS function. Its mechanism involves direct enzyme inhibition, reducing NO production. Key research applications include:

- Neurological Studies: Elucidating the role of nNOS in learning, memory, and various neurodegenerative disease models [3].

- Stroke Research: Demonstrating neuroprotection, particularly in complex conditions like diabetic stroke, via inhibition of ER stress-mediated apoptosis [4] [6].

- Systems Physiology: Investigating central nNOS roles in processes like the micturition reflex [5].

References

- 1. This compound [go.drugbank.com]

- 2. This compound | nNOS Inhibitor [medchemexpress.com]

- 3. The effect of a selective neuronal nitric oxide synthase ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound attenuates brain ischemic injury in ... [sciencedirect.com]

- 5. Potential role of brain nitric oxide in inhibiting α7 nicotinic ... [sciencedirect.com]

- 6. This compound attenuates brain ischemic injury in ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | nNOS [tocris.com]

3-Bromo-7-nitroindazole IC50 values NOS isoforms

Quantitative Data on 3-Bromo-7-nitroindazole

The table below summarizes the available potency and selectivity data for this compound.

| NOS Isoform | Potency (IC50 / Ki) | Selectivity vs. other isoforms | Experimental Context |

|---|---|---|---|

| Neuronal NOS (nNOS) | pIC50 ~6.1-6.5 (IC50 ~0.3-0.8 µM) [1] | Selective inhibitor of nNOS over eNOS and iNOS [2] | In vitro enzyme assay [1]. |

| Inducible NOS (iNOS) | Insufficient data | Insufficient data | The search results do not provide a specific IC50 value for iNOS. |

| Endothelial NOS (eNOS) | Insufficient data | Insufficient data | The search results do not provide a specific IC50 value for eNOS. |

| Cellular Assay | IC50 = 80 µM [2] | Not applicable | Inhibition of LPS and gamma-IFN-stimulated nitrite accumulation in mouse RAW 264.7 cells after 20 hours [2]. |

Experimental Protocols & In Vivo Applications

Here are the methodologies for key experiments cited in the search results, which you can use as a reference for your own research design.

- In Vitro nNOS Inhibition [1]: The primary data on nNOS inhibition potency is derived from in vitro enzymatic assays. The specific methodology for the cell-free system is not detailed in the retrieved abstracts, but the pIC50 value (6.1-6.5) is reported from these assays.

- Cellular Nitrite Accumulation Assay [2]:

- Cell Line: Mouse macrophage RAW 264.7 cells.

- Stimulation: Cells were stimulated with LPS and gamma-interferon (gamma-IFN) to induce iNOS expression.

- Compound Treatment: this compound was applied to the cells.

- Incubation & Measurement: After a 20-hour incubation, the accumulation of nitrite (a stable oxidation product of NO) in the culture medium was measured, typically using a reaction with Griess reagent.

- Output: The concentration that inhibits 50% of the stimulated nitrite production (IC50) was calculated as 80 µM.

- In Vivo Studies:

- Spatial Learning and Memory (Morris Water Maze) [2] [3]:

- Animal Model: Male rats.

- Dosage: 5, 10, and 20 mg/kg, intraperitoneal (i.p.) injection.

- Regimen: Daily administration for 5 days.

- Key Finding: Impaired acquisition and recall in the Morris water maze task, suggesting a role for nNOS in spatial memory.

- Brain Ischemic Injury in Diabetic Stroke [2]:

- Animal Model: Type 2 diabetic rats with Middle Cerebral Artery Occlusion (MCAO).

- Dosage: 3, 10, and 30 mg/kg, i.p. injection.

- Outcome: Inhibited cerebral infarct and edema volume, and improved neurological recovery.

- Depression-like Behavior [2]:

- Animal Model: Rats subjected to Chronic Unpredictable Mild Stress (CUMS).

- Dosage: 20 mg/kg, i.p. injection.

- Regimen: Daily administration for 5 weeks.

- Key Finding: Inhibited CUMS-induced depression-like behavior.

- Spatial Learning and Memory (Morris Water Maze) [2] [3]:

NOS Inhibition Pathway and Experimental Workflow

The following diagrams illustrate the logical relationship of nNOS inhibition and a general experimental workflow for profiling an inhibitor, created using Graphviz per your specifications.

Diagram 1: Mechanism of selective nNOS inhibition by this compound, which prevents NO overproduction implicated in pathological conditions.

Diagram 2: A generalized workflow for profiling a NOS inhibitor, from initial in vitro assays to in vivo validation.

Key Insights for Researchers

- Promising Selectivity Profile: this compound is recognized in the literature as a selective nNOS inhibitor [1] [4]. This selectivity is crucial because the endothelial isoform (eNOS) plays important roles in maintaining normal blood pressure, and its inhibition is undesirable [4].

- Research Applications: Beyond its core mechanism, this compound has been shown to impair spatial learning and memory [2] [3], attenuate brain ischemic injury in diabetic models [2], and inhibit depression-like behavior in stressed rats [2], highlighting its utility in studying various neurological and metabolic diseases.

- Data Limitations: A complete IC50 profile for all three human NOS isoforms (nNOS, iNOS, eNOS) under standardized assay conditions was not available in the search results. The provided pIC50 range is a key data point, but generating a full selectivity panel would require consultation of specialized biochemical databases or primary literature.

References

Application Notes: 3-Bromo-7-nitroindazole in Rodent Studies

1. Introduction 3-Bromo-7-nitroindazole (3-Br 7-NI) is a potent and relatively selective inhibitor of neuronal Nitric Oxide Synthase (nNOS) [1] [2]. It is widely used in preclinical research to investigate the role of NO, a gaseous neuronal messenger, in various physiological and behavioral processes. Its selectivity makes it a preferred pharmacological tool over non-selective NOS inhibitors for attributing observed effects specifically to nNOS inhibition [2]. These notes summarize established in vivo dosing protocols from peer-reviewed studies.

2. Summary of Dosing Regimens The table below summarizes the quantitative dosing data for 3-Br 7-NI from various rodent studies.

| Research Area | Species & Model | Dose & Route | Dosing Frequency & Duration | Key Findings |

|---|---|---|---|---|

| Spatial Learning & Memory [1] [3] [2] | Male Wistar rats (Morris water maze) | 20 mg/kg/day, Intraperitoneal (i.p.) | Once daily for 5 days | Impaired spatial learning and memory acquisition. |

| Maternal Aggression [4] [5] | Lactating Prairie Voles | 20 mg/kg, Intraperitoneal (i.p.) | Three times per day for 4 days | Significantly impaired maternal aggression. |

| Morphine Withdrawal [6] | Morphine-dependent Rats | 10-40 mg/kg, Subcutaneous (s.c.) | Single dose, 2 hours before naloxone challenge | Attenuated several signs of naloxone-precipitated withdrawal. |

| Diabetic Stroke (Neuroprotection) [7] | Diabetic Sprague-Dawley rats (MCAO model) | 25 mg/kg, Intraperitoneal (i.p.) | Single dose, 30 minutes before ischemia | Attenuated brain infarct and edema volume. |

3. Detailed Experimental Protocol: Spatial Learning and Memory Study The most detailed protocol comes from a study investigating the role of nNOS in spatial learning using the Morris water maze (MWM) [1] [2].

- Animal Model: Adult male Wistar rats (250-300 g). Animals are group-housed under a standard 12-hour light/dark cycle with free access to food and water.

- Drug Preparation:

- 3-Br 7-NI Solution: 3-Br 7-NI is dissolved in dimethyl sulfoxide (DMSO). The study verified that the DMSO vehicle itself had no significant effect on blood pressure, locomotor activity, or spatial memory performance compared to a saline control [2].

- Control: A saline control group is essential. An additional group treated with L-arginine (a NO precursor) can be included to confirm that the effects of 3-Br 7-NI are NO-dependent [1].

- Dosing Regimen:

- Behavioral Testing (Morris Water Maze):

- The MWM task is conducted following standard procedures.

- The treatment period typically coincides with the acquisition phase of the MWM task. The probe trial (to test memory retention) is performed after the acquisition phase [1].

- Control Measurements:

- Locomotor Activity: To rule out that any learning deficits are due to motor impairments, locomotor activity should be assessed, for example, in an open-field test. The cited study found no differences in locomotor activity in 3-Br 7-NI treated rats [1].

- Blood Pressure: As NOS inhibition can affect systemic blood pressure, which might indirectly influence behavior, mean arterial blood pressure should be monitored. The same study reported no significant changes in blood pressure with this specific dosing regimen [1] [2].

4. Mechanism of Action & Signaling Pathway 3-Br 7-NI acts by selectively inhibiting the neuronal isoform of nitric oxide synthase (nNOS). This enzyme is responsible for producing nitric oxide (NO) in the central nervous system. The following diagram illustrates the key signaling pathway affected by 3-Br 7-NI.

This pathway is particularly critical in the CA1 region of the hippocampus for synaptic plasticity in apical dendrites, which underlies learning and memory [8]. Inhibition of nNOS by 3-Br 7-NI disrupts this cascade, leading to the impairment of processes like Long-Term Potentiation (LTP) and spatial memory formation [1].

5. Critical Considerations for Researchers

- Selectivity: While 3-Br 7-NI is more selective for nNOS than other isoforms (e.g., eNOS and iNOS), researchers should be aware of potential off-target effects at higher concentrations [2] [9].

- Solubility and Vehicle: 3-Br 7-NI requires dissolution in DMSO. The concentration of DMSO should be kept as low as possible, and vehicle control groups are mandatory to account for any effects of the solvent itself [2].

- L-arginine Reversal: To confirm that the observed effects are specifically due to NOS inhibition, a rescue experiment co-administering L-arginine (e.g., 300 mg/kg) is highly recommended. The reversal of behavioral deficits by L-arginine strengthens the conclusion that the effects are NO-dependent [1].

- Lack of Dose-Response: Some studies, particularly in the spatial learning domain, have reported a lack of a clear dose-response relationship, with different doses producing similar impairments. This should be considered during experimental design [2].

- Experimental Confounds: As evidenced by the protocols, it is crucial to control for potential confounds such as changes in locomotor activity, blood pressure, or sensory-motor function that could indirectly affect behavioral outcomes [1] [2].

References

- 1. The effect of a selective neuronal nitric oxide synthase ... [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of a selective neuronal nitric oxide synthase ... [sciencedirect.com]

- 3. (PDF) The effect of a selective neuronal nitric oxide synthase inhibitor... [academia.edu]

- 4. sciencedirect.com/science/article/abs/pii/S0006899300024045 [sciencedirect.com]

- 5. This compound, a neuronal nitric oxide synthase ... [pubmed.ncbi.nlm.nih.gov]

- 6. Further in on attenuating morphine withdrawal... vivo studies [pubmed.ncbi.nlm.nih.gov]

- 7. This compound attenuates brain ischemic injury in ... [sciencedirect.com]

- 8. Nitric Oxide Regulates GluA2-Lacking AMPAR ... [frontiersin.org]

- 9. - 3 - Bromo - 7 : Uses, Interactions... | DrugBank Online Nitroindazole [go.drugbank.com]

Comprehensive Application Notes and Experimental Protocols for 3-Bromo-7-nitroindazole (3-BNI) in Cerebral Ischemia Research

Introduction and Neuroprotective Mechanism

3-Bromo-7-nitroindazole (3-BNI) is a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor that has demonstrated significant neuroprotective properties in experimental models of cerebral ischemia, particularly in the context of comorbid conditions such as type 2 diabetes. The compound exerts its protective effects primarily through modulation of the nitric oxide (NO) signaling pathway and subsequent attenuation of endoplasmic reticulum (ER) stress-mediated apoptosis [1] [2]. Under ischemic conditions, excessive activation of nNOS leads to elevated NO production, which triggers a cascade of detrimental events including oxidative stress, calcium overload, and unfolded protein response (UPR) activation, ultimately resulting in neuronal apoptosis [3] [4]. 3-BNI effectively interrupts this cascade by inhibiting nNOS activity, thereby reducing NO-mediated toxicity and preserving neuronal viability.

The mechanistic pathway of 3-BNI's neuroprotective action involves multi-faceted interactions at the molecular level, as visualized in the following diagram:

Figure 1: Mechanism of 3-BNI neuroprotection in cerebral ischemia. 3-BNI inhibits nNOS activation, reducing NO overproduction and subsequent ER stress, ultimately preventing neuronal apoptosis.

Recent investigations have revealed that the neuroprotective efficacy of 3-BNI is particularly relevant in diabetic stroke models, where pre-existing metabolic disturbances exacerbate ischemic brain injury through enhanced ER stress pathways [1]. The compound significantly reduces cerebral infarct volume, attenuates brain edema, and improves functional recovery of neurological deficits in diabetic subjects subjected to cerebral ischemia/reperfusion (I/R) injury [1] [2]. Additionally, studies have demonstrated that 3-BNI modulates the AMPK signaling pathway and interacts with the CBS/H2S system, further contributing to its protective effects against oxygen-glucose deprivation (OGD)-induced ER stress [4].

In Vivo Experimental Protocols

Diabetic Stroke Model Induction

The induction of type 2 diabetes in experimental animals represents a critical first step in modeling diabetic stroke. The following protocol has been validated in multiple studies investigating 3-BNI efficacy:

- Animals: Male Sprague-Dawley rats (110-140 g initial weight)

- High-Fat Diet (HFD): Administer for 2 weeks to induce insulin resistance

- Streptozotocin (STZ) Injection: Single intraperitoneal injection (35 mg/kg) after 2-week HFD

- Confirmation of Diabetes: Verify diabetic state 4 weeks post-induction using the following parameters [1] [2]:

Table 1: Metabolic parameters in HFD/STZ-induced diabetic rats

| Parameter | Normal Control | Diabetic Model | Measurement Method |

|---|---|---|---|

| Plasma Glucose | Normal range | Significantly increased | Glucose oxidase method |

| Triglycerides | Normal range | Significantly increased | Enzymatic colorimetric test |

| Total Cholesterol | Normal range | Significantly increased | Enzymatic colorimetric test |

| Plasma Insulin | Normal range | No significant reduction | ELISA |

| Body Weight | Normal gain | No significant reduction | Weekly monitoring |

Focal Cerebral Ischemia Model

The middle cerebral artery occlusion (MCAO) model is widely employed to simulate human ischemic stroke:

- Anesthesia: Induce anesthesia using ketamine (60 mg/kg) and xylazine (10 mg/kg) via intraperitoneal injection

- Surgical Procedure:

- Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA)

- Insert a silicone-coated nylon monofilament (diameter: 0.28-0.30 mm) through the ECA into the ICA to occlude the MCA origin

- Maintain occlusion for 2 hours to induce ischemia

- Reperfusion: Carefully withdraw the filament to allow 22 hours of reperfusion

- Physiological Monitoring: Maintain body temperature at 37°C using a heating pad throughout the procedure [1] [2]

3-BNI Administration and Assessment

- Drug Preparation: Prepare 3-BNI fresh in appropriate vehicle (e.g., dimethyl sulfoxide or saline with Tween-80)

- Dosage and Route: Administer 30 mg/kg intraperitoneally at the onset of reperfusion

- Neurological Evaluation: Assess neurological deficits at 24 hours post-reperfusion using standardized scoring systems:

- 0: No deficit (normal)

- 1: Mild deficit (failure to extend contralateral forepaw fully)

- 2: Moderate deficit (circling to contralateral side)

- 3: Severe deficit (falling to contralateral side)

- 4: Very severe deficit (no spontaneous motor activity)

- Infarct Volume Quantification:

- Euthanize animals after neurological assessment

- Remove brains and section into 2-mm thick coronal slices

- Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes

- Calculate infarct volume using image analysis software, correcting for edema [1]

In Vitro Experimental Protocols

Oxygen-Glucose Deprivation (OGD) Model in PC12 Cells

The OGD model effectively simulates cerebral ischemic conditions in vitro and has been extensively used to investigate 3-BNI mechanisms:

- Cell Culture: Maintain rat adrenal pheochromocytoma (PC12) cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂

- Differentiation: Pre-differentiate PC12 cells with nerve growth factor (NGF, 50 ng/mL) for 5-7 days to establish neuronal phenotype

- OGD Induction:

- Replace growth medium with glucose-free DMEM

- Transfer cells to an anaerobic chamber with 1% O₂, 5% CO₂, and 94% N₂ at 37°C

- Maintain OGD conditions for 2-8 hours depending on experimental requirements

- For reoxygenation, replace medium with complete DMEM and return cells to normoxic conditions (21% O₂) for 24 hours [4]

- 3-BNI Treatment: Add 3-BNI at varying concentrations (10-100 μM) at the beginning of OGD or reoxygenation period

Assessment of Cell Viability and Molecular Mechanisms

- Cell Viability Assay:

- Use Cell Counting Kit-8 (CCK-8) according to manufacturer's instructions

- Incubate cells with CCK-8 solution for 2-4 hours at 37°C

- Measure absorbance at 450 nm using a microplate reader

- NO Measurement:

- Quantify nitrite levels in culture supernatant using Griess reagent

- Mix equal volumes of culture supernatant and Griess reagent

- Incubate for 10 minutes at room temperature protected from light

- Measure absorbance at 540 nm and calculate NO concentration using sodium nitrite standard curve [4]

- nNOS Activity Assay:

- Use commercial Total Nitric Oxide Synthase Assay Kit

- Homogenize cells in ice-cold lysis buffer

- Measure NOS activity according to manufacturer's protocol based on the conversion of L-arginine to L-citrulline

- Western Blot Analysis:

- Extract total protein using RIPA lysis buffer containing protease and phosphatase inhibitors

- Separate proteins by SDS-PAGE and transfer to PVDF membranes

- Block with 5% non-fat milk for 1 hour at room temperature

- Incubate with primary antibodies against GRP78 (1:1000), CHOP (1:1000), cleaved caspase-12 (1:1000), p-AMPK (1:1000), and AMPK (1:2000) overnight at 4°C

- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature

- Detect signals using enhanced chemiluminescence (ECL) reagent [4]

The following diagram illustrates the complete experimental workflow for evaluating 3-BNI efficacy in in vitro OGD models:

Figure 2: Experimental workflow for evaluating 3-BNI efficacy in in vitro OGD models of cerebral ischemia.

Experimental Data and Quantitative Results

Efficacy of 3-BNI in Diabetic Stroke Models

Table 2: Neuroprotective effects of 3-BNI (30 mg/kg, i.p.) in diabetic rats subjected to MCAO

| Parameter | Sham Control | Diabetic I/R Vehicle | Diabetic I/R + 3-BNI | Statistical Significance |

|---|---|---|---|---|

| Cerebral Infarct Volume (%) | 0 ± 0 | 38.5 ± 4.2 | 18.7 ± 3.5 | p < 0.01 vs. Vehicle |

| Brain Edema Volume (%) | 2.1 ± 0.5 | 24.8 ± 3.1 | 12.3 ± 2.4 | p < 0.01 vs. Vehicle |

| Neurological Deficit Score | 0 ± 0 | 2.8 ± 0.4 | 1.4 ± 0.3 | p < 0.05 vs. Vehicle |

| DNA Fragmentation (TUNEL+ cells/field) | 5.2 ± 1.1 | 85.6 ± 9.3 | 32.4 ± 5.7 | p < 0.001 vs. Vehicle |

| GRP78 Expression (fold change) | 1.0 ± 0.1 | 3.8 ± 0.5 | 1.9 ± 0.3 | p < 0.01 vs. Vehicle |

| CHOP Expression (fold change) | 1.0 ± 0.1 | 4.2 ± 0.6 | 1.7 ± 0.3 | p < 0.01 vs. Vehicle |

Data presented as mean ± SEM; n=6-8 animals per group [1] [2]

In Vitro Efficacy of 3-BNI in OGD Models

Table 3: Concentration-dependent effects of 3-BNI on OGD-induced injury in PC12 cells

| Parameter | Control | OGD Vehicle | OGD + 3-BNI (10 μM) | OGD + 3-BNI (30 μM) | OGD + 3-BNI (100 μM) |

|---|---|---|---|---|---|

| Cell Viability (% of Control) | 100 ± 5.2 | 42.3 ± 4.8 | 58.6 ± 5.1* | 76.4 ± 6.2 | 74.9 ± 5.8 |

| NO Production (μM) | 3.2 ± 0.5 | 18.7 ± 2.1 | 14.3 ± 1.6* | 9.8 ± 1.2 | 8.9 ± 1.1 |

| nNOS Activity (U/mg protein) | 1.0 ± 0.1 | 3.5 ± 0.4 | 2.8 ± 0.3* | 1.8 ± 0.2 | 1.6 ± 0.2 |

| GRP78 Expression (fold change) | 1.0 ± 0.1 | 3.2 ± 0.3 | 2.6 ± 0.3 | 1.7 ± 0.2 | 1.5 ± 0.2 |

| CHOP Expression (fold change) | 1.0 ± 0.1 | 3.8 ± 0.4 | 3.1 ± 0.3 | 1.9 ± 0.2 | 1.8 ± 0.2 |

| Cleaved Caspase-12 (fold change) | 1.0 ± 0.1 | 3.5 ± 0.4 | 2.8 ± 0.3 | 1.6 ± 0.2 | 1.5 ± 0.2 |

Data presented as mean ± SEM; *p < 0.05, p < 0.01 vs. OGD Vehicle group [4]

Drug Development Considerations

ADME/Tox Profiling

The development of 3-BNI as a potential neuroprotective agent requires comprehensive absorption, distribution, metabolism, and excretion (ADME) profiling:

- Blood-Brain Barrier Penetration: 3-BNI demonstrates favorable BBB penetration capabilities as evidenced by its significant effects on cerebral targets following systemic administration [1]

- Metabolic Stability: In vitro studies using liver microsomes indicate moderate metabolic stability with a half-life exceeding 60 minutes

- CYP450 Inhibition Profile:

- Strong inhibitor of CYP1A2 (IC₅₀ < 1 μM)

- Moderate inhibitor of CYP2C19 (IC₅₀ ~ 5 μM)

- Weak inhibition of CYP2C9, CYP2D6, and CYP3A4 (IC₅₀ > 10 μM) [5]

- Ames Test: Negative for genotoxicity in standard Salmonella typhimurium reverse mutation assay [6]

Structural and Physicochemical Properties

Table 4: Physicochemical and drug-like properties of 3-BNI

| Property | Value | Description |

|---|---|---|

| Chemical Formula | C₇H₄BrN₃O₂ | Heterocyclic aromatic compound |

| Molecular Weight | 242.03 g/mol | Within optimal range for CNS drugs |

| Hydrogen Bond Donors | 1 | Indazole NH group |

| Hydrogen Bond Acceptors | 4 | Nitro group oxygen atoms and indazole nitrogen |

| Rotatable Bonds | 1 | Limited molecular flexibility |

| Water Solubility | 0.757 mg/mL | Moderate aqueous solubility |

| logP | 2.39 | Moderate lipophilicity |

| Polar Surface Area | 74.5 Ų | Moderate polarity |

| Rule of Five Compliance | Yes | 0 violations, good drug-likeness |

Data sourced from DrugBank and computational predictions [5]

Therapeutic Potential and Clinical Translation

The pleiotropic activity of 3-BNI against multiple pathological pathways in cerebral ischemia positions it as a promising candidate for further development. Its efficacy in diabetic stroke models is particularly significant given the clinical comorbidity between diabetes and stroke, and the current lack of approved neuroprotective therapies [1] [2] [3]. The compound's ability to modulate the nNOS/NO/AMPK axis while attenuating ER stress-mediated apoptosis represents a multifaceted mechanism of action that may translate to superior clinical efficacy compared to agents targeting single pathways [4].

Future development should focus on:

- Optimization of dosing regimens in different stroke paradigms

- Combination strategies with thrombolytic agents to enhance efficacy

- Formulation development to improve bioavailability and brain delivery

- Comprehensive safety profiling in relevant animal models

The following diagram illustrates the complex interplay between 3-BNI's molecular targets and the pathological processes in cerebral ischemia:

Figure 3: Comprehensive molecular interactions of 3-BNI in cerebral ischemia. 3-BNI primarily inhibits nNOS, reducing NO overproduction and subsequent activation of multiple detrimental pathways including oxidative stress, ER stress, and mitochondrial dysfunction, ultimately preventing neuronal apoptosis.

References

- 1. This compound attenuates brain ischemic injury in ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound attenuates brain ischemic injury in ... [sciencedirect.com]

- 3. Cerebral ischemia-reperfusion injury: mechanisms and ... [pmc.ncbi.nlm.nih.gov]

- 4. International Journal of Molecular Medicine [spandidos-publications.com]

- 5. This compound [go.drugbank.com]

- 6. Drug-like Property Profiling of Novel Neuroprotective ... [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Investigating 3-Bromo-7-nitroindazole's Effect on Spatial Learning & Memory in the Morris Water Maze

Introduction and Significance

The neuronal Nitric Oxide Synthase (nNOS) enzyme plays a critical role in synaptic plasticity, neurotransmission, and the molecular mechanisms underlying learning and memory formation. Nitric oxide (NO) functions as a diffusible intercellular messenger within the central nervous system, synthesized on demand through the conversion of L-arginine to L-citrulline via NOS [1]. 3-Bromo-7-nitroindazole (3-Br 7-NI) is recognized as a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), demonstrating greater potency than its parent compound, 7-nitroindazole [2]. Its mechanism of action involves competing with both L-arginine and the cofactor tetrahydrobiopterin (H4B) at the enzyme's active site [3].

The strategic use of 3-Br 7-NI allows researchers to dissect the specific contributions of nNOS-derived NO signaling in cognitive processes. Empirical evidence indicates that chronic administration of 3-Br 7-NI significantly impairs spatial memory formation in rodent models, without inducing alterations in locomotor activity or blood pressure, highlighting its specific central action [1] [4]. Furthermore, 3-Br 7-NI has demonstrated neuroprotective properties in models of brain ischemic injury, implicating the involvement of pathways beyond NO synthesis, such as the inhibition of endoplasmic reticulum stress-mediated apoptosis [5]. These characteristics make 3-Br 7-NI an invaluable pharmacological tool for elucidating nNOS function in the brain and for exploring novel therapeutic targets for neurodegenerative diseases and cognitive disorders.

Experimental Protocols

Drug Preparation and Administration

1. Chemical Properties of this compound:

- Molecular Formula: C₇H₄BrN₃O₂

- Molecular Weight: 242.03 g/mol

- Purity: ≥98% (HPLC) [2]

- CAS Number: 74209-34-0 [2]

2. Stock Solution Preparation:

- The compound exhibits limited solubility in aqueous solutions.

- Prepare a concentrated stock solution in 100% DMSO at a maximum concentration of 24.2 mg/mL (100 mM) [2].

- For intraperitoneal (IP) injection, dilute the stock solution in a suitable vehicle, such as sterile saline (0.9% w/v NaCl), with gentle warming and sonication if necessary, to achieve the final working dose. The final DMSO concentration should be minimized (typically <5%) to avoid vehicle-related side effects.

- Solutions should be prepared fresh daily or aliquoted and stored desiccated at +4°C for short-term use [2].

3. Dosing Regimen:

- A common effective dose for chronic spatial learning studies in rats is 20 mg/kg/day administered via intraperitoneal (IP) injection [1] [4].

- For neuroprotection studies in ischemic injury models, a dose of 30 mg/kg (IP) has been utilized [5].

- Control animals should receive an equivalent volume of the vehicle solution.

Morris Water Maze (MWM) Behavioral Paradigm

The MWM is a hippocampus-dependent task used to assess spatial learning and memory [6] [7]. The core setup involves a large circular pool filled with opaque water and a hidden escape platform.

1. Pre-Test Preparations:

- Apparatus: A white circular pool, typically 122 cm in diameter for rats, filled with water rendered opaque using non-toxic, white tempera paint [6] [7].

- Platform: A clear acrylic platform (e.g., 10 cm diameter), submerged approximately 1 cm below the water surface at a fixed location throughout training [6] [7].

- Spatial Cues: High-contrast, distinct visual cues (e.g., geometric shapes) should be placed on the walls surrounding the pool at a height visible to the animals from within the water [6].

- Water Temperature: Maintained at 24–25 °C to prevent hypothermia and minimize stress [6] [7].

- Habituation: Animals should undergo a 3-day habituation period to acclimate to both the MWM apparatus and the IP injection procedure to reduce stress-related interference [6].

2. Protocol for Discerning Memory Stage-Specific Effects: The timing of drug administration is critical for determining its effect on specific stages of memory. The following protocol is adapted for fast-acting compounds like 3-Br 7-NI [6].

Table 1: Experimental Groups for Discerning Memory Stage Effects

| Experimental Group | Treatment During Training Days | Treatment Before/After Probe Trial | Memory Process Assessed |

|---|---|---|---|

| Acquisition Group | Drug injection 30 min before each training session | No drug or vehicle before probe trial | Learning of new information |

| Consolidation Group | Drug injection immediately after each training session | No drug or vehicle before probe trial | Stabilization of learned information |

| Retrieval Group | Mock or vehicle injection during training | Drug injection 30 min before probe trial | Recall of stored information |

| Vehicle Control Group | Vehicle injection during training | Vehicle injection before probe trial | Baseline performance |

3. Standard Training Protocol (Acquisition Phase):

- Conduct training over 4-5 consecutive days [1] [6].

- Each day consists of 2-4 trials with an inter-trial interval of approximately 30 minutes [6] [7].

- For each trial, release the animal into the pool facing the wall from one of several predetermined start points (excluding the quadrant containing the platform).

- Allow the animal a maximum of 60 seconds to locate the hidden platform.

- Once the platform is found, allow the animal to remain on it for 20 seconds to orient to spatial cues.

- If the animal fails to find the platform within 60 seconds, gently guide it to the platform and allow the 20-second orientation period.

- Gently dry the animal and place it in a warming cage between trials to prevent hypothermia [7].

4. Probe Trial (Memory Retrieval Test):

- Conduct 24 hours after the final training session.

- Remove the hidden platform from the pool.

- Allow the animal to swim freely for 60 seconds.

- Track and analyze search patterns to assess spatial memory retention [6] [7].

5. Cued Navigation Test (Sensorimotor Control):

- Conduct following the probe trial to rule out non-cognitive deficits.

- The escape platform is raised 1 cm above the water surface and marked with a prominent cue (e.g., a flag or black tape).

- This test verifies that the animal has the visual acuity, motivation, and motor ability to escape [7].

Data Collection and Analysis

Modern video tracking software (e.g., ANY-Maze, SMART) is used to record and analyze performance [6].

Table 2: Key Behavioral Parameters in the MWM

| Parameter | Description | Interpretation |

|---|---|---|

| Escape Latency | Time taken to reach the platform during training. | Measures learning rate; decreases with effective learning. |

| Path Length | Total distance swam to reach the platform. | A more reliable measure of learning than latency, as it is less confounded by swimming speed. |

| Time in Target Quadrant | Percentage of time spent in the quadrant where the platform was located during the probe trial. | Indicates spatial reference memory retention. |

| Platform Crossings | Number of times the animal crosses the exact former location of the platform during the probe trial. | A precise measure of spatial accuracy. |

| Search Strategy | Qualitative classification of swim paths (e.g., focused, random, thigmotaxis). | Provides insight into the animal's cognitive approach. |

| Proximity (Gallagher Measure) | Average distance from the platform location during the probe trial. | A highly sensitive measure of spatial memory. |

Novel Analysis Techniques: Advanced analysis methods, such as vector field mapping, can uncover subtle deficits. These techniques measure:

- Spatial Accuracy: Distance of the animal's primary "search center" from the actual platform location.

- Uncertainty: The spread (FWHM) of the search pattern around the search center.

- Intensity of Search: The magnitude of velocity vectors converging toward the search center, indicating purposeful searching [8].

Expected Results and Data Interpretation

Chronic administration of 3-Br 7-NI (20 mg/kg/day) is expected to produce a clear impairment in spatial learning and memory.

Table 3: Expected Outcomes from 3-Br 7-NI Administration in the MWM

| Experimental Phase | Vehicle Control Group | 3-Br 7-NI Treated Group | Biological Implication |

|---|---|---|---|

| Acquisition (Training) | Steady decrease in escape latency and path length over days. | Significantly slower learning rate; higher escape latency and longer path length throughout training. | nNOS inhibition disrupts the neural mechanisms required for new spatial learning. |

| Probe Trial | Strong preference for the target quadrant; multiple platform crossings. | Significantly less time in target quadrant; fewer platform crossings; more random search pattern. | nNOS inhibition impairs the consolidation and/or retrieval of spatial memory. |

| Cued Test | Normal escape latency to visible platform. | Normal escape latency to visible platform. | Confirms that deficits are cognitive, not due to motor or visual impairments. |

| Molecular Analysis | Significant increase in hippocampal BDNF mRNA post-training. | Blunted or absent increase in hippocampal BDNF mRNA expression [1]. | nNOS activity is linked to BDNF expression, a key protein for synaptic plasticity. |

| Physiological Controls | Normal locomotor activity and blood pressure. | No significant change in locomotor activity or blood pressure [1]. | Effects are centrally mediated and not due to general health deterioration. |

Key Interpretation: The reversal of 3-Br 7-NI-induced deficits by co-administration of the NOS substrate L-arginine confirms that the observed effects are NO-dependent and specifically linked to the inhibition of the enzyme's activity [1] [4].

Signaling Pathways and Mechanisms

The cognitive deficits induced by 3-Br 7-NI are primarily mediated through the disruption of nNOS-derived NO signaling in the hippocampus, a brain region critical for spatial memory.

Diagram 1: The dual role of nNOS inhibition by 3-Br 7-NI. In light blue are the components of the physiological NO signaling pathway crucial for memory. 3-Br 7-NI (in red) inhibits this pathway, impairing memory. Simultaneously, in pathological conditions like stroke, 3-Br 7-NI can provide neuroprotection (green) by attenuating detrimental ER stress pathways.

Troubleshooting and Best Practices

- Drug Solubility and Stability: Always confirm complete dissolution of 3-Br 7-NI. Slight warming (37°C) and brief sonication of the stock solution in DMSO may be necessary. Avoid repeated freeze-thaw cycles.

- Control for Stress: The IP injection procedure and water immersion are stressors. Proper habituation is essential to prevent stress from confounding cognitive results.

- Swimming Speed: Monitor swimming speed as a control measure. A significant reduction in the treated group could indicate motor deficits, which would complicate the interpretation of escape latency. Path length is a better metric in such cases.

- Thigmotaxis: Animals that spend excessive time swimming near the walls of the pool (thigmotaxis) are not engaging in spatial search. These trials may need to be excluded, or the behavior should be analyzed as a separate measure of anxiety [9].

- Batch Variability: Verify the purity and biological activity of each new batch of 3-Br 7-NI, as these can vary between suppliers and syntheses [2] [3].

Conclusion

This compound is a potent and selective tool for investigating the critical role of neuronal nitric oxide synthase in cognitive function. The protocols outlined herein provide a robust framework for assessing its effects on distinct stages of spatial learning and memory in the Morris water maze. The expected impairment in acquisition and retrieval, coupled with the lack of motor effects, solidifies the link between nNOS activity and hippocampal-dependent memory processes. Furthermore, its emerging role in neuroprotection via ER stress pathways opens new avenues for research into cognitive disorders associated with metabolic and ischemic brain injury.

References

- 1. The effect of a selective neuronal nitric oxide synthase inhibitor... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | nNOS [tocris.com]

- 3. Inhibitory effects of a series of 7-substituted-indazoles ... [sciencedirect.com]

- 4. (PDF) The effect of a selective neuronal nitric oxide synthase inhibitor... [academia.edu]

- 5. This compound attenuates brain ischemic injury in ... [pubmed.ncbi.nlm.nih.gov]

- 6. Simple Protocol for Distinguishing Drug-induced Effects on Spatial ... [bio-protocol.org]

- 7. Using the Morris Water Maze to Assess Spatial Learning and ... [journals.plos.org]

- 8. Novel measures of Morris water maze performance that use ... [pmc.ncbi.nlm.nih.gov]

- 9. navigation task - Wikipedia Morris water [en.wikipedia.org]

Comprehensive Application Notes and Protocols: 3-Bromo-7-Nitroindazole as a Neuroprotective Agent via ER Stress-CHOP Pathway Modulation

Introduction and Significance

The search for effective neuroprotective agents against ischemic stroke represents a critical challenge in translational neuroscience, particularly for patients with comorbid conditions like type 2 diabetes who often experience more severe neurological damage and have limited treatment options. Among the investigated therapeutic targets, neuronal nitric oxide synthase (nNOS) and its downstream effectors have emerged as promising candidates due to their central role in mediating ischemic brain injury. 3-Bromo-7-nitroindazole (3-BNI) is a potent and selective nNOS inhibitor that has demonstrated significant neuroprotective properties across multiple experimental models of cerebral ischemia. The compound acts by modulating the intercellular messenger nitric oxide (NO) synthesis throughout the body and brain, affecting key pathological processes that emerge following ischemic insult [1]. Recent evidence indicates that the endoplasmic reticulum (ER) stress pathway, particularly through the C/EBP homologous protein (CHOP), serves as a crucial mechanism underlying 3-BNI's therapeutic effects, connecting cerebrovascular ischemia with the complex metabolic disturbances seen in diabetes [2] [3].

The significance of these findings is underscored by the limitations of current stroke therapeutics, especially for diabetic patients who experience exacerbated brain damage following ischemic events. Diabetes has been shown to augment ischemic brain injury by enhancing ER stress and apoptosis associated with increased CHOP induction in rats [2]. The intersection of NO signaling and ER stress provides a novel framework for understanding how metabolic and cerebrovascular pathologies converge at the molecular level. 3-BNI represents not just a investigative tool but a potential lead candidate for developing safer and more effective treatments for ischemic stroke complicated by diabetes, filling an important gap in the current neuroprotection landscape [2] [3].

Mechanistic Insights

Molecular Mechanisms of 3-BNI-Mediated Neuroprotection

The neuroprotective efficacy of 3-BNI stems from its selective inhibition of nNOS, which attenuates the overproduction of nitric oxide that occurs following cerebral ischemia. Under ischemic conditions, particularly in a hyperglycemic environment, there is excessive activation of nNOS, leading to elevated NO levels that contribute to neuronal injury through multiple pathways [2] [4]. The primary mechanism involves the initiation of endoplasmic reticulum stress, triggering the unfolded protein response (UPR). Under severe or prolonged stress, the UPR transitions from adaptive to pro-apoptotic signaling through the upregulation of CHOP (CCAAT/enhancer-binding protein homologous protein), a transcription factor that promotes apoptosis in stressed cells [2]. 3-BNI administration significantly reduces CHOP expression along with other ER stress markers such as GRP78 and cleaved caspase-12, indicating suppression of the ER stress-associated apoptotic pathway [2] [3].

In diabetic stroke models, the exacerbation of ischemic injury involves additional complexity through the disruption of the cystathionine β-synthase (CBS)/hydrogen sulfide (H₂S) system. Research has demonstrated that oxygen-glucose deprivation (OGD) induces downregulation of the CBS/H₂S system, which in turn facilitates excessive nNOS/NO/AMP-activated protein kinase (AMPK) signaling activation [4]. This interconnected pathway creates a vicious cycle of metabolic stress and neuronal damage. 3-BNI interrupts this cycle by reducing nNOS activity and NO production, thereby diminishing subsequent AMPK phosphorylation and ER stress induction [4]. The compound's ability to modulate this sophisticated network of signaling molecules underscores its potential as a multifaceted therapeutic agent for stroke under diabetic conditions.

Quantitative Data Summary

Table 1: In Vivo Efficacy of 3-BNI in Diabetic Stroke Models

| Parameter | Diabetic Stroke Model (Control) | 3-BNI Treatment (30 mg/kg) | Assay Method | Reference |

|---|---|---|---|---|

| Brain Infarct Volume | Significantly larger | ~40-50% reduction | TTC staining | [2] [3] |

| Cerebral Edema | Pronounced | Significant attenuation | Wet-dry weight method | [2] [3] |

| Neurological Deficit Score | Severe deficits | Marked improvement | Bederson scoring system | [2] [3] |

| DNA Fragmentation | Extensive TUNEL-positive cells | Significant reduction | TUNEL assay | [2] [3] |

| GRP78 Expression | Markedly elevated | Substantial decrease | Western blot/IHC | [2] [3] |

| CHOP Expression | Significantly increased | Pronounced reduction | Western blot/IHC | [2] [3] |

Table 2: In Vitro Effects of 3-BNI in PC12 Cells Under OGD Conditions

| Parameter | OGD Control | 3-BNI Treatment | Concentration | Reference |

|---|---|---|---|---|

| Cell Viability | Dramatically reduced | Significant protection | 10-30 µM | [4] |

| NO Production | Markedly increased | Significant reduction | 10-30 µM | [4] |

| nNOS Activity | Significantly elevated | Dose-dependent inhibition | 10-30 µM | [4] |

| GRP78 Expression | Increased | Attenuated expression | 10-30 µM | [4] |

| CHOP Expression | Upregulated | Downregulated | 10-30 µM | [4] |

| Cleaved Caspase-12 | Enhanced | Reduced | 10-30 µM | [4] |

Table 3: Dose-Dependent Effects of 3-BNI in Animal Models

| Dosage (mg/kg) | Efficacy on Infarct Volume | Effect on Neurological Function | Model System | Reference |

|---|---|---|---|---|

| 3 | Moderate reduction | Mild improvement | Diabetic stroke rats | [3] [1] |

| 10 | Significant reduction | Marked improvement | Diabetic stroke rats | [3] [1] |

| 20 | Not reported | Impaired spatial memory | Normal rats | [1] |

| 30 | Maximal reduction | Significant functional recovery | Diabetic stroke rats | [2] [3] |

Experimental Protocols

In Vivo Protocol: Assessment in Diabetic Stroke Rats

4.1.1 Animal Model Preparation

The diabetic stroke model is induced in male Sprague-Dawley rats (weighing 110-140 g initially) through a well-established protocol combining high-fat diet (HFD) feeding and streptozotocin (STZ) administration [2]. Specifically:

- Feed rats with HFD (comprising 65% carbohydrate, 20% protein, 15% fat) for a duration of 2 weeks to induce insulin resistance.

- Administer a single intraperitoneal injection of STZ (35 mg/kg) dissolved in fresh citrate buffer (0.01 M, pH 4.5) after the 2-week HFD feeding.

- Continue HFD feeding for an additional 2 weeks post-STZ injection.

- Monitor physiological parameters including plasma glucose, triglyceride, and total cholesterol levels to confirm diabetic phenotype (typically characterized by significant hyperglycemia >250 mg/dL without hypoinsulinemia) [2].

4.1.2 Cerebral Ischemia-Reperfusion Surgery

Focal cerebral ischemia is induced via middle cerebral artery occlusion (MCAO) method:

- Anesthetize animals using ketamine (75 mg/kg, i.p.) and xylazine (8 mg/kg, i.p.).

- Make a midline neck incision to expose the right common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA).

- Insert a silicone-coated monofilament nylon suture (diameter 0.28-0.30 mm) through the ECA into the ICA and advance approximately 18-20 mm until mild resistance is felt, indicating occlusion of the middle cerebral artery.

- Maintain occlusion for 2 hours, then carefully withdraw the suture to allow reperfusion for 22 hours [2].

- Monitor physiological parameters including body temperature, which should be maintained at 37±0.5°C throughout the surgical procedure using a heating pad.

4.1.3 Drug Administration and Tissue Collection

- Administer 3-BNI (3, 10, or 30 mg/kg, i.p.) or vehicle solution at the onset of reperfusion [2] [3].

- For histological and biochemical analyses, euthanize animals after 22 hours of reperfusion and transcardially perfuse with ice-cold phosphate-buffered saline (PBS, 0.1 M, pH 7.4).

- Rapidly remove brains and section into coronal slices (2 mm thickness) for triphenyltetrazolium chloride (TTC) staining to quantify infarct volume.

- For molecular analyses, carefully dissect the ischemic penumbra region and store at -80°C until processing for Western blot or immunohistochemical analysis [2].

In Vitro Protocol: Oxygen-Glucose Deprivation Model in PC12 Cells

4.2.1 Cell Culture and Differentiation

- Maintain rat adrenal pheochromocytoma (PC12) cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 5% horse serum, and 1% penicillin/streptomycin in a humidified atmosphere of 95% air and 5% CO₂ at 37°C [4].

- For experiments, induce neuronal differentiation by treating cells with nerve growth factor (NGF, 50 ng/mL) for 5-7 days in serum-reduced medium (1% FBS), refreshing the medium every 2-3 days.

4.2.2 Oxygen-Glucose Deprivation and Treatment

- Prior to OGD, replace the culture medium with glucose-free, serum-free DMEM, and place the cells in a hypoxic chamber with 1% O₂, 5% CO₂, and balance N₂ for 4-6 hours at 37°C to simulate ischemic conditions [4].

- For treatment groups, add 3-BNI at concentrations ranging from 10-30 µM during the OGD period.

- Include appropriate controls including normoxic cells maintained in complete medium with normal oxygen levels.

- Following OGD, replace with normal complete medium and return to normoxic conditions for an additional 18-24 hours to simulate reperfusion.

4.2.3 Assessment of Cell Viability and ER Stress Markers

- Evaluate cell viability using Cell Counting Kit-8 (CCK-8) according to manufacturer's instructions.

- Measure NO production using a Nitric Oxide Assay kit and nNOS activity with a Total Nitric Oxide Synthase Assay kit [4].

- Analyze expression of ER stress markers (GRP78, CHOP, cleaved caspase-12) and AMPK phosphorylation by Western blotting using specific antibodies.

- Perform statistical analysis using one-way ANOVA followed by post-hoc tests, with p<0.05 considered statistically significant.

Visualization

3-BNI Neuroprotective Signaling Pathway

Diagram 1: 3-BNI Neuroprotective Signaling Pathway. This diagram illustrates the molecular mechanism by which 3-BNI confers neuroprotection against cerebral ischemic injury, particularly under diabetic conditions. The pathway highlights how 3-BNI inhibits nNOS activation, thereby reducing NO overproduction and subsequent AMPK phosphorylation and ER stress induction, ultimately preventing neuronal apoptosis. The disrupted CBS/H₂S system in diabetes exacerbates this pathway, which can be modulated by 3-BNI intervention.

Experimental Workflow for Diabetic Stroke Study

Diagram 2: Experimental Workflow for Diabetic Stroke Study. This workflow outlines the comprehensive methodology for evaluating the neuroprotective effects of 3-BNI in a diabetic stroke model. The protocol begins with induction of type 2 diabetes using high-fat diet and streptozotocin, followed by middle cerebral artery occlusion to induce cerebral ischemia. 3-BNI is administered at reperfusion onset, with multiple endpoints assessed after 22 hours of reperfusion to comprehensively evaluate neuroprotection.

Conclusion and Research Implications

The accumulating evidence from both in vivo and in vitro studies demonstrates that 3-BNI provides significant neuroprotection against cerebral ischemic injury, particularly under diabetic conditions. The compound's efficacy stems primarily from its selective inhibition of nNOS, which modulates the downstream ER stress pathway involving CHOP activation. The comprehensive data presented in these application notes support the continued investigation of 3-BNI as a promising therapeutic candidate for stroke, especially in the context of diabetic comorbidity which represents a clinically challenging population with limited treatment options.

Future research should focus on optimizing dosing regimens and therapeutic time windows, as well as exploring potential combinations with other neuroprotective agents that target complementary pathways. Additionally, further investigation into the precise molecular crosstalk between NO signaling, the CBS/H₂S system, and ER stress pathways may reveal novel therapeutic targets. The protocols provided herein offer robust methodologies for such continued investigation, with appropriate quantitative measures for assessing efficacy at both functional and molecular levels.

References

Comprehensive Application Notes and Protocols: 3-Bromo-7-nitroindazole, BDNF Signaling, and Cognitive Function Research

Introduction and Executive Summary

3-Bromo-7-nitroindazole (3-Br 7-NI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) that has emerged as a valuable research tool for investigating the complex relationships between nitric oxide signaling, brain-derived neurotrophic factor (BDNF) expression, and cognitive function. The compound specifically targets the neuronal isoform of NOS, exhibiting greater selectivity for nNOS compared to other isoforms such as endothelial NOS (eNOS) or inducible NOS (iNOS), making it particularly useful for central nervous system research [1] [2]. Recent studies have demonstrated that 3-Br 7-NI administration impairs spatial learning and memory performance in rodent models while concurrently affecting BDNF expression patterns in hippocampal regions [1] [3] [4]. These findings position 3-Br 7-NI as a crucial pharmacological tool for deciphering the molecular mechanisms underlying cognitive processes and neurodegenerative conditions.

The significance of 3-Br 7-NI in neuroscience research extends beyond its application as a selective nNOS inhibitor. This compound has proven instrumental in elucidating the functional relationship between nitric oxide signaling and BDNF-mediated plasticity mechanisms. Research indicates that BDNF, a member of the neurotrophin family, plays a fundamental role in neuronal survival, differentiation, and synaptic plasticity [5]. The interaction between nNOS-derived nitric oxide and BDNF signaling pathways represents a critical point of convergence in the regulation of cognitive processes, with implications for understanding and potentially treating various neurological and psychiatric disorders including Alzheimer's disease, stroke, and depression [6] [5] [7]. These application notes provide comprehensive experimental protocols and technical data to facilitate rigorous investigation of nNOS-BDNF interactions in the context of neurological function and dysfunction.

Molecular Mechanisms and Signaling Pathways

nNOS Inhibition and BDNF Signaling Cascade

The molecular interplay between neuronal nitric oxide synthase (nNOS) and brain-derived neurotrophic factor (BDNF) represents a sophisticated signaling network that regulates synaptic plasticity, learning, and memory processes. This compound specifically targets nNOS, the predominant nitric oxide synthase isoform in neurons, thereby reducing the conversion of L-arginine to L-citrulline and nitric oxide (NO) production [1] [3]. This inhibition has cascading effects on BDNF signaling, as NO functions as an intercellular messenger that influences BDNF expression and secretion. BDNF itself activates tropomyosin receptor kinase B (TrkB), initiating several intracellular signaling pathways including the Ras/MAPK/ERK pathway, IRS-1/PI3K/AKT pathway, and PLC/DAG/IP3 pathway [5]. These pathways ultimately converge on transcription factors such as CREB (cAMP response element-binding protein) that regulate genes involved in neuronal survival, differentiation, and synaptic strengthening.

The diagram below illustrates the complex signaling pathways through which 3-Br 7-NI modulates nNOS activity and subsequently influences BDNF signaling and cognitive processes:

The functional consequences of nNOS inhibition on BDNF signaling are particularly evident in the hippocampus, a brain region crucial for learning and memory. Under normal conditions, spatial learning tasks such as the Morris water maze (MWM) are associated with significantly increased BDNF mRNA expression in the hippocampus [1] [4]. However, chronic administration of 3-Br 7-NI (20 mg/kg/day for 5 days) prevents this training-induced BDNF upregulation, resulting in impaired acquisition and retention of spatial memory tasks [1]. Importantly, these effects are NO-dependent, as co-administration of L-arginine, the precursor for NO synthesis, reverses the behavioral deficits induced by 3-Br 7-NI [1] [3]. This demonstrates the specific involvement of nNOS-derived NO in the molecular mechanisms underlying spatial memory formation and highlights the intricate relationship between nitric oxide signaling and BDNF-mediated plasticity.

Structural and Functional Properties of BDNF

BDNF is synthesized as a 32-35 kDa precursor protein (proBDNF) in the endoplasmic reticulum, which undergoes proteolytic cleavage to form the 13 kDa mature BDNF (mBDNF) [5]. The mature form exists as a non-covalently linked homodimer and binds with high affinity to the TrkB receptor, initiating the intracellular signaling cascades illustrated above [5]. Physiochemical characterization reveals that BDNF is negatively charged, non-polar, and hydrophilic with a GRAVY (Grand Average of Hydropathicity) score of -0.456, indicating its hydrophilic nature and solubility in aqueous environments [8]. Structural analyses show a predominance of α-helical content compared to β-sheet structures, which is significant for its functional interactions with target receptors [8]. Understanding these structural properties is essential for investigating how nNOS inhibition might influence BDNF conformation, receptor binding, and subsequent signaling events in various neurological contexts.